molecular formula C24H17ClN4O2 B2962462 6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358306-73-6

6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2962462
CAS No.: 1358306-73-6
M. Wt: 428.88
InChI Key: YXXVEJSITUYVLY-UHFFFAOYSA-N
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Description

The compound 6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a sophisticated synthetic molecule designed for advanced pharmacological and biochemical research. It features a complex hybrid architecture combining quinazolinone and triazole heterocyclic systems, a structural motif recognized for its significant potential in modulating critical biological pathways. Compounds based on the quinazolinone scaffold have been investigated for their potent antiplatelet properties, with research indicating that their mechanism of action may be primarily due to the direct inhibition of phosphoinositides breakdown, a key step in intracellular signaling cascades . This action can lead to the suppression of platelet aggregation and ATP release induced by various agonists, making such compounds valuable tools for studying cardiovascular biology and thrombosis. Furthermore, the strategic integration of a 1,2,4-triazole ring enhances the molecular profile of this reagent. The development of molecular hybrids, which covalently link discrete pharmacophores like quinazolinone and triazole, represents a modern strategy in medicinal chemistry to create novel research tools that can overcome limitations of single-target agents . This compound is supplied For Research Use Only to support scientific inquiry in these areas. Researchers are encouraged to utilize this high-quality reagent to explore its specific interactions and applications in their unique experimental models.

Properties

IUPAC Name

6-[2-(2-chlorophenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c1-15-10-12-16(13-11-15)22-26-23-18-7-3-5-9-20(18)28(24(31)29(23)27-22)14-21(30)17-6-2-4-8-19(17)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXVEJSITUYVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the quinazoline family, known for its diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound features a quinazoline core fused with a triazole ring, which is significant for its biological interactions. The presence of chlorine and tolyl groups enhances its lipophilicity and potential receptor interactions.

Molecular Formula

  • Molecular Formula : C19H16ClN3O2S
  • Molecular Weight : 369.86 g/mol

Anticancer Activity

Research indicates that quinazoline derivatives exhibit potent anticancer properties by inhibiting various signaling pathways associated with tumor growth. In particular, the compound has shown cytotoxic effects against several cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays : In studies involving HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines, the compound demonstrated significant cytotoxicity with IC50 values reported at approximately 5.9 µM for HCT-116 cells. The mechanism is believed to involve DNA intercalation and inhibition of topoisomerase II activity .
  • Comparative Analysis : When compared to other derivatives in the quinazoline family, this compound exhibited superior activity against HCT-116 cells, suggesting structural modifications enhance its efficacy .

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been evaluated using carrageenan-induced paw edema models.

Research Findings

  • Inhibition Rates : The compound showed significant inhibition of paw edema development, with an anti-inflammatory activity percentage (AA) of 53.41%, indicating its potential as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of quinazolines have been documented extensively. Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial activity.

Data Table: Biological Activities Summary

Activity TypeCell Line/ModelIC50 Value (µM)Remarks
Cytotoxicity HepG26.29Effective against liver cancer
HCT-1165.9Effective against colon cancer
Anti-inflammatory Carrageenan modelN/AAA = 53.41%
Antimicrobial Various pathogensN/ABroad-spectrum potential

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinazoline scaffold allows for intercalation between DNA bases, disrupting replication processes.
  • Topoisomerase II Inhibition : This action prevents DNA unwinding necessary for replication and transcription.
  • Cytokine Modulation : The compound modulates inflammatory pathways by inhibiting cytokine release.

Comparison with Similar Compounds

Compound 126

2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione (126) shares the triazoloquinazoline core but differs in substituents:

  • Substituents : Furan-2-yl at position 2, thione at position 3.
  • Activity : Exhibits antibacterial activity against S. aureus (MIC 12.5 µg/ml) and methicillin-resistant strains .
  • Synthesis : Derived from 5-chloro-2-isothiocyanatobenzonitrile and furan-2-carbohydrazide .

Compound 102c

Potassium 2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiolate (102c):

  • Substituents : Furan-2-yl at position 2, potassium thiolate at position 4.
  • Activity : Enhanced antibacterial efficacy (MBC 25 µg/ml) compared to neutral thione derivatives .

Compound 8

6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one:

  • Substituents : Cinnamoyl at position 6, methyl at position 3.
  • Synthesis : Prepared via reaction with cinnamoyl chloride in DMF. Demonstrates the versatility of acylating agents in modifying biological activity .

Tetrazoloquinazoline Derivatives

Compound 3.1

Tetrazolo[1,5-c]quinazolin-5(6H)-one (3.1):

  • Substituents: No additional substituents beyond the core structure.
  • Physical Properties : Melting point 295–297°C, yield 96% .
  • Activity : Serves as a precursor for hypoglycemic agents but lacks direct antimicrobial activity .

Compound 3.2

7-Methyltetrazolo[1,5-c]quinazolin-5(6H)-one (3.2):

  • Substituents : Methyl at position 5.
  • Physical Properties : Melting point 265–267°C, lower yield (21%) due to steric hindrance during synthesis .

Compound 3.3

8-Fluorotetrazolo[1,5-c]quinazolin-5(6H)-one (3.3):

  • Substituents : Fluoro at position 6.
  • Physical Properties : Melting point 254–256°C, yield 50% .

Pyrazoloquinazoline Derivatives

Pirquinozol

2-(Hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(3H)-one:

  • Core Structure : Pyrazolo[1,5-c]quinazoline instead of triazolo.
  • Substituents : Hydroxymethyl at position 2.
  • Activity : Investigated for neurological disorders but lacks antimicrobial data .

Comparative Data Tables

Table 1. Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Triazolo[1,5-c]quinazoline 2-(2-chlorophenyl)-2-oxoethyl, p-tolyl Data not provided
2-(Furan-2-yl)triazoloquinazoline-5-thione (126) Triazolo[1,5-c]quinazoline Furan-2-yl, thione
Tetrazolo[1,5-c]quinazolin-5(6H)-one (3.1) Tetrazolo[1,5-c]quinazoline None 295–297 96
7-Methyltetrazolo[1,5-c]quinazolin-5-one (3.2) Tetrazolo[1,5-c]quinazoline Methyl at C7 265–267 21

Key Research Findings

Synthetic Challenges : Alkylation of triazoloquinazolines (e.g., with chloroacetic acid) often leads to side reactions, as seen in tetrazoloquinazoline derivatives .

Activity-Structure Relationship : Thione and thiolate derivatives exhibit stronger antibacterial activity than neutral triazoloquinazolines, suggesting the importance of sulfur-containing functional groups .

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